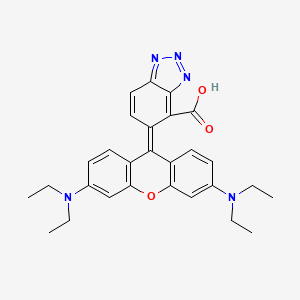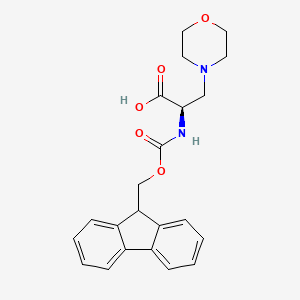amino}propanoic acid CAS No. 2109150-02-7](/img/structure/B6309201.png)
3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an amino acid derivative, with a tert-butoxycarbonyl (t-Boc) protecting group . The t-Boc group is commonly used in peptide synthesis to protect the amino group, and can be removed under acidic conditions .
Molecular Structure Analysis
The compound contains a propanoic acid moiety, an amino group, and a 2-methylcyclohexyl group. The t-Boc group is attached to the nitrogen of the amino group .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in peptide bond formation reactions. The t-Boc group can be removed under acidic conditions to free the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amino acid derivatives like this are solid at room temperature .Aplicaciones Científicas De Investigación
TBOC-MCHA has been widely used in the fields of organic synthesis, peptide synthesis, and drug discovery. It has been used in the synthesis of various amines, peptides, and other compounds. For example, 3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid has been used in the synthesis of peptide-based drugs and as a protecting group for amino acids. In addition, this compound has been used in the synthesis of various heterocyclic compounds and as a reagent in the synthesis of peptides and other compounds.
Mecanismo De Acción
The mechanism of action of 3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid is based on its ability to react with amines to form an amide bond. This reaction is catalyzed by an acid, such as hydrochloric acid or trifluoroacetic acid. The reaction occurs in two steps. In the first step, the t-butoxycarbonyl group of this compound reacts with the amine to form a t-butoxycarbonylamine intermediate. In the second step, the intermediate is hydrolyzed to form an amide bond.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can be used as a protective group for amino acids, which can prevent unwanted side reactions in the synthesis of peptides. In addition, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to handle and store. In addition, this compound is stable under a wide range of conditions, making it suitable for use in a variety of synthetic reactions. However, there are some limitations to the use of this compound in lab experiments. For example, it has been shown to be toxic to cells and can cause irritation to the skin and eyes. Therefore, it is important to take appropriate safety precautions when handling this compound.
Direcciones Futuras
There are a number of potential future directions for the use of 3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid in research and development. For example, further studies could be conducted to investigate the potential therapeutic applications of this compound, such as its use as a protective group for amino acids or its antioxidant activity. In addition, this compound could be used in the synthesis of novel compounds for drug discovery. Furthermore, this compound could be used as a reagent in the synthesis of peptides and other compounds. Finally, this compound could be used to develop new methods for the synthesis of amines and other compounds.
Métodos De Síntesis
The synthesis of 3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid is typically accomplished through the reaction of t-butoxycarbonyl chloride with 2-methylcyclohexanamine. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is typically monitored by thin-layer chromatography (TLC) and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
3-[(2-methylcyclohexyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-11-7-5-6-8-12(11)16(10-9-13(17)18)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMLESBANFGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)